Cas no 331770-21-9 (Aurora kinase inhibitor-2)

Aurora kinase inhibitor-2 structure
Nome del prodotto:Aurora kinase inhibitor-2
Aurora kinase inhibitor-2 Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzamide, N-[4-[(6,7-dimethoxy-4-quinazolinyl)amino]phenyl]-
- Aurora Kinase Inhibitor II
- Aurora Kinase Inhibitor II NEW
- N-[4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenyl]benzamide
- 4-(4'-Benzamidoanilino)-6,7-dimethoxyquinazoline
- AC1O7M16
- Anilinoquinazoline1
- CBiol_002061
- CHEMBL382590
- K00590a
- quinazoline deriv. 1
- SureCN1066538
- N-{4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenyl}benzamide
- GTPL5930
- 4-(4′-Benzamidoanilino)-6,7-dimethoxyquinazoline
- BDBM12403
- Bio1_000347
- HMS3229A17
- Bio1_001325
- Bio1_000836
- Q27074624
- N-[4-
- Aurora kinase inhibitor-2
- EX-A7555
- NCGC00487129-01
- N-[4-[(6,7-dimethoxy-4-quinazolinyl)amino]phenyl]-benzamide
- DTXSID00425012
- UNII-57YX8GY957
- SCHEMBL1066538
- CS-0045282
- G13829
- 331770-21-9
- AKOS040759631
- Benzamide, N-(4-((6,7-dimethoxy-4-quinazolinyl)amino)phenyl)-
- DB-101606
- J-019067
- N-(4-((6,7-Dimethoxy-4-quinazolinyl)amino)phenyl)benzamide
- CCG-206735
- 57YX8GY957
- MS-26799
- N-(4-((6,7-Dimethoxyquinazolin-4-yl)amino)phenyl)benzamide
- Aurora Kinase Inhibitor 2
- SDCCGSBI-0086659.P003
- HY-112355
-
- Inchi: 1S/C23H20N4O3/c1-29-20-12-18-19(13-21(20)30-2)24-14-25-22(18)26-16-8-10-17(11-9-16)27-23(28)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,27,28)(H,24,25,26)
- Chiave InChI: IMYVCWQAHSYYOO-UHFFFAOYSA-N
- Sorrisi: O(C)C1C(=CC2=C(C=1)C(=NC=N2)NC1C=CC(=CC=1)NC(C1C=CC=CC=1)=O)OC
Proprietà calcolate
- Massa esatta: 400.15354051g/mol
- Massa monoisotopica: 400.15354051g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 30
- Conta legami ruotabili: 6
- Complessità: 549
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 85.4
- XLogP3: 4.2
Aurora kinase inhibitor-2 Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-112355-25mg |
Aurora kinase inhibitor-2 |
331770-21-9 | 99.19% | 25mg |
¥6555 | 2024-05-24 | |
eNovation Chemicals LLC | Y1249541-25mg |
N-[4-[(6,7-dimethoxy-4-quinazolinyl)amino]phenyl]-benzamide |
331770-21-9 | 99% | 25mg |
$325 | 2024-06-05 | |
eNovation Chemicals LLC | Y1249541-50mg |
N-[4-[(6,7-dimethoxy-4-quinazolinyl)amino]phenyl]-benzamide |
331770-21-9 | 99% | 50mg |
$535 | 2024-06-05 | |
eNovation Chemicals LLC | Y1249541-5mg |
N-[4-[(6,7-dimethoxy-4-quinazolinyl)amino]phenyl]-benzamide |
331770-21-9 | 99% | 5mg |
$145 | 2024-06-05 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T9040-50 mg |
Aurora Kinase Inhibitor II |
331770-21-9 | 99.15% | 50mg |
¥14800.00 | 2022-02-28 | |
MedChemExpress | HY-112355-50mg |
Aurora kinase inhibitor-2 |
331770-21-9 | 99.19% | 50mg |
¥9833 | 2024-05-24 | |
MedChemExpress | HY-112355-5mg |
Aurora kinase inhibitor-2 |
331770-21-9 | 99.19% | 5mg |
¥2426 | 2024-05-24 | |
ChemScence | CS-0045282-100mg |
Aurora kinase inhibitor-2 |
331770-21-9 | 99.19% | 100mg |
$2750.0 | 2022-04-27 | |
ChemScence | CS-0045282-50mg |
Aurora kinase inhibitor-2 |
331770-21-9 | 99.19% | 50mg |
$1870.0 | 2022-04-27 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65576-500ug |
Aurora Kinase Inhibitor II |
331770-21-9 | 98% | 500ug |
¥740.00 | 2023-09-08 |
Aurora kinase inhibitor-2 Letteratura correlata
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
331770-21-9 (Aurora kinase inhibitor-2) Prodotti correlati
- 297172-18-0(4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine)
- 1227571-46-1(4-Bromomethyl-2,3-difluoropyridine)
- 2091167-66-5(2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile)
- 807266-13-3(2-(benzyloxy)-4-methoxyaniline)
- 2138049-91-7(3-(3,3-Dimethylmorpholin-4-yl)-4,4-dimethylcyclohexan-1-ol)
- 1806304-43-7(3-Bromo-1-(4-bromo-2-(bromomethyl)phenyl)propan-1-one)
- 946313-84-4(2-methoxy-N-{2-6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}benzamide)
- 1214352-23-4(3'-Fluoro-6-(trifluoromethyl)biphenyl-2-ol)
- 1261433-69-5(2,6-Bis(2-(trifluoromethyl)phenyl)nicotinaldehyde)
- 936025-25-1(Quinuclidin-1-ium tetrafluoroborate)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:331770-21-9)Aurora kinase inhibitor-2

Purezza:99%/99%/99%
Quantità:25mg/50mg/100mg
Prezzo ($):297.0/505.0/859.0